iOWH-032

Descripción general

Descripción

IOWH-032 es un compuesto sintético conocido por su potente inhibición del canal de cloruro regulador de la conductancia transmembrana de la fibrosis quística. Este compuesto se ha investigado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la diarrea secretora causada por la toxina del cólera .

Métodos De Preparación

La síntesis de IOWH-032 implica múltiples pasos, comenzando con la preparación de 3,5-dibromo-4-hidroxibenzaldehído. Este intermedio luego se hace reaccionar con 4-fenoxibencilamina para formar la base de Schiff correspondiente. La base de Schiff se cicliza con bromuro de cianógeno para producir el producto final, 3-(3,5-dibromo-4-oxociclohexa-2,5-dien-1-ilideno)-N-[(4-fenoxifenil)metil]-1,2,4-oxadiazol-5-carboxamida .

Análisis De Reacciones Químicas

IOWH-032 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar óxidos correspondientes.

Reducción: El compuesto se puede reducir para formar diferentes derivados.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en los sitios de bromo, para formar varios derivados sustituidos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución . Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Treatment of Cholera

Overview

Cholera, caused by Vibrio cholerae, remains a significant global health challenge, particularly in areas with inadequate sanitation. iOWH-032 was designed as an antisecretory therapeutic to mitigate the severe fluid loss associated with cholera by inhibiting CFTR-mediated intestinal secretion.

Clinical Trials

A Phase 2a randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and preliminary efficacy of this compound in healthy volunteers infected with V. cholerae. The study involved 47 subjects who received either this compound or a placebo for three days.

Results

- Safety Profile : this compound was generally well tolerated, with no significant adverse effects reported at doses up to 500 mg every 8 hours.

- Efficacy : The study found a non-significant reduction in diarrheal output (25.4 mL/hour for the treatment group vs. 32.6 mL/hour for placebo), indicating that while the compound was safe, it did not demonstrate sufficient efficacy to warrant further development for cholera treatment .

Antiviral Activity Against SARS-CoV-2

Mechanism of Action

Recent studies have indicated that this compound may also possess antiviral properties against SARS-CoV-2. It interacts with the RNA binding interface of the virus's helicase-polymerase complex, potentially disrupting viral replication.

Experimental Findings

- In Vitro Studies : In bronchial cells expressing wild-type CFTR, this compound exhibited antiviral activity against SARS-CoV-2 at low micromolar concentrations .

- Cytotoxicity Assay : The compound was tested at varying concentrations (0.1 μM to 100 μM) to assess its cytotoxic effects, with results indicating a favorable safety profile in terms of cellular viability .

Inhibition of Other Viral Infections

Research has also explored the potential of this compound in inhibiting other viruses, such as herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). Studies suggest that CFTR inhibitors like this compound can suppress these infections, highlighting a broader application beyond gastrointestinal diseases .

Data Summary

| Application | Study Type | Key Findings |

|---|---|---|

| Cholera Treatment | Phase 2a Clinical Trial | Safe but not effective; no significant reduction in diarrhea severity |

| SARS-CoV-2 | In Vitro Studies | Exhibits antiviral activity; interferes with viral replication mechanisms |

| Herpes Simplex Virus | Laboratory Studies | Demonstrated inhibition of HSV infection |

Mecanismo De Acción

IOWH-032 ejerce sus efectos inhibiendo el canal de cloruro regulador de la conductancia transmembrana de la fibrosis quística. Esta inhibición reduce el flujo de iones cloruro a través de las membranas celulares, lo que disminuye la pérdida de fluidos y electrolitos en afecciones como la diarrea secretora inducida por la toxina del cólera. Los objetivos moleculares de this compound incluyen el propio canal de cloruro y las vías involucradas están relacionadas con el transporte de iones y la homeostasis de fluidos .

Comparación Con Compuestos Similares

IOWH-032 es único en su potente inhibición del canal de cloruro regulador de la conductancia transmembrana de la fibrosis quística. Compuestos similares incluyen:

PPQ-102: Otro inhibidor del regulador de la conductancia transmembrana de la fibrosis quística con un mecanismo de acción diferente.

GlyH-101: Un compuesto con propiedades similares de inhibición del canal de cloruro pero diferente estructura química.

OSSK-2 y OSSK-3: Compuestos con estructuras similares a GlyH-101 que también exhiben inhibición del canal de cloruro

This compound destaca por su perfil de inhibición específico y sus posibles aplicaciones terapéuticas en el tratamiento de la diarrea secretora y otras afecciones relacionadas con el canal de cloruro.

Actividad Biológica

iOWH-032 is a synthetic small molecule developed primarily as an antisecretory agent targeting the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound is being investigated for its potential to treat cholera and other diarrheal diseases by inhibiting excessive fluid secretion in the intestines, thereby mitigating dehydration and severe symptoms associated with these conditions. The development of this compound has been supported by organizations such as the Bill & Melinda Gates Foundation and PATH.

This compound functions by blocking chloride ion flow through the CFTR channel, which is a key player in fluid secretion during diarrheal episodes caused by pathogens like Vibrio cholerae. By inhibiting this channel, this compound aims to reduce the volume of fluid lost from the gastrointestinal tract, thus shortening the duration and severity of diarrhea symptoms.

Key Mechanistic Insights:

- CFTR Inhibition : this compound has an in vitro IC50 of approximately 5 μM, indicating effective inhibition of CFTR in cellular models.

- Impact on Fluid Secretion : In animal models, this compound demonstrated a significant reduction in cholera toxin-induced intestinal secretion and fecal output.

Phase 2a Clinical Trial

A pivotal Phase 2a clinical trial was conducted to evaluate the safety and efficacy of this compound in a controlled human infection model involving V. cholerae. Key findings from this trial include:

- Study Design : The trial involved 47 subjects who were infected with V. cholerae and randomized to receive either this compound (500 mg every 8 hours) or a placebo for three days.

- Safety Profile : this compound was generally well-tolerated, with no serious adverse effects reported. The maximum plasma concentration achieved was 4,270 ng/mL after three days.

- Efficacy Results :

- Diarrheal stool output rate for the treatment group was 25.4 mL/hour compared to 32.6 mL/hour for the placebo group, reflecting a 23% reduction that was not statistically significant.

- No significant differences were observed in diarrhea severity or frequency between the treatment and placebo groups.

Summary of Clinical Outcomes

| Outcome Measure | This compound Group | Placebo Group | Statistical Significance |

|---|---|---|---|

| Mean Diarrheal Output (mL/hour) | 25.4 | 32.6 | Not Significant |

| Plasma Concentration (ng/mL) | 4,270 | N/A | N/A |

These findings suggest that while this compound is safe for use, it may not provide sufficient clinical benefit to warrant further development specifically for cholera treatment.

Broader Biological Activity

Recent studies have also explored the antiviral potential of this compound against SARS-CoV-2. Research indicates that CFTR inhibitors like this compound can exhibit antiviral activity in vitro, suggesting a broader application beyond gastrointestinal disorders.

Antiviral Activity Evaluation

In vitro studies demonstrated that this compound effectively reduced viral loads when applied to bronchial epithelial cells infected with SARS-CoV-2. This highlights its potential as a multifaceted therapeutic agent.

Propiedades

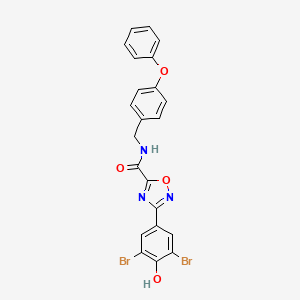

IUPAC Name |

3-(3,5-dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Br2N3O4/c23-17-10-14(11-18(24)19(17)28)20-26-22(31-27-20)21(29)25-12-13-6-8-16(9-7-13)30-15-4-2-1-3-5-15/h1-11,28H,12H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFNLJXHXBIKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC(=C(C(=C4)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Br2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026095 | |

| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191252-49-9 | |

| Record name | IOWH-032 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191252499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOWH-032 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12959 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOWH-032 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3GDT6YWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of IOWH032?

A1: IOWH032 acts as an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel [, , ]. This channel plays a crucial role in fluid secretion in various tissues, including the intestines. By inhibiting CFTR, IOWH032 aims to reduce fluid secretion and potentially alleviate symptoms of secretory diarrhea [].

Q2: Has IOWH032 shown efficacy in treating cholera in clinical trials?

A2: A Phase 2a clinical trial (NCT04150250) investigated the safety and efficacy of IOWH032 in treating cholera in a controlled human infection model []. While the compound was found to be generally safe and achieved adequate plasma levels, it did not significantly reduce diarrheal stool output or severity compared to placebo []. Therefore, further development of IOWH032 for cholera treatment is not currently being pursued [].

Q3: Are there other potential applications for IOWH032 being explored?

A3: Interestingly, in vitro studies have shown that IOWH032 can inhibit SARS-CoV-2 replication in human bronchial epithelial cells [, ]. This antiviral activity was also observed with another CFTR inhibitor, PPQ-102, suggesting a potential role for CFTR in the viral life cycle []. These findings warrant further investigation to explore the potential of CFTR inhibitors as a therapeutic strategy for COVID-19 [, ].

Q4: How does the structure of IOWH032 influence its activity?

A4: While specific structure-activity relationship (SAR) data for IOWH032 is limited in the provided abstracts, research indicates that slight structural modifications to similar compounds can significantly alter their potency and selectivity for CFTR []. Comparative studies using human, murine, and Xenopus CFTR orthologs have revealed that even small changes in the compound structure can lead to ortholog-specific effects on CFTR potentiation []. This highlights the importance of careful structural optimization for developing effective and selective CFTR modulators [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.